molecular formula C22H18N4OS B1684631 Axitinib CAS No. 319460-85-0

Axitinib

Número de catálogo B1684631
Número CAS: 319460-85-0
Peso molecular: 386.5 g/mol
Clave InChI: RITAVMQDGBJQJZ-FMIVXFBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Axitinib has been synthesized through various methods. One such method involves the replacement of the C=C moiety with the N=N group in axitinib derivatives . Another approach involves the development of Heck-type and C–S coupling reactions catalyzed by CuI .


Molecular Structure Analysis

Axitinib is a well-known model in crystal engineering, exhibiting a high tendency to form various solvates . The structures of two new ternary solvates and five binary solvates of axitinib have been reported . The shape, size, the hydrogen bond donor of the solvents, and the chance to lower crystal free energy are the main factors driving solvates .


Chemical Reactions Analysis

Axitinib has been involved in various chemical reactions. For instance, it has been cocrystallized with carboxylic acids to improve its aqueous solubility . The cocrystals were characterized by single crystal and powder X-ray diffraction, thermal analysis, proton nuclear magnetic resonance, and Fourier transform infrared spectroscopy .


Physical And Chemical Properties Analysis

Axitinib is known to form various solvates, with more than 70 kinds of solvates reported . The polymorphic behavior of the desolventized product is attributed to the two-dimensional isostructurality between form IV and solvate .

Aplicaciones Científicas De Investigación

Treatment of Advanced Hepatocellular Carcinoma (HCC)

Axitinib, an oral tyrosine kinase inhibitor, is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3 . It has shown promising activity in various solid tumors, including advanced HCC . While it could not prolong the overall survival compared to the placebo for the treatment of advanced HCC, improvements in progression free survival and time to tumor progression were observed .

Inhibition of Cellular Phosphorylation of VEGFR-2

Axitinib has been shown to inhibit cellular phosphorylation of VEGFR-2, which is crucial for endothelial cell survival, tube formation, and vascular permeability .

Treatment of Diabetic Retinopathy

Axitinib has shown anti-angiogenic and antioxidant effects in human retinal endothelial cells, which has implications in diabetic retinopathy . It was found to significantly reduce the expression of Nrf2 in retinal endothelial cells exposed to high glucose, through predicted Keap1 interaction and activation of melanocortin receptor 1 .

Treatment of Kidney Cell Cancer

Axitinib is used in the treatment of kidney cell cancer . It is a tyrosine kinase inhibitor and represents the second line treatment for renal cell carcinoma .

Potential Treatment for Pancreatic and Thyroid Cancer

Axitinib is being investigated for use in the treatment of pancreatic and thyroid cancer .

Antitumor Activity in Lung Cancer

Axitinib demonstrated significant antitumor activity by reducing cell viability, inducing cell cycle arrest, and promoting cell death in lung cancer . It also had a notable impact on crucial processes in tumor progression, including tumor-induced angiogenesis and invasiveness .

Mecanismo De Acción

Target of Action

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a pivotal role in angiogenesis, which is the formation of new blood vessels. This process is crucial for the growth and metastasis of tumors .

Mode of Action

Axitinib works by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, axitinib prevents the binding of vascular endothelial growth factors to these receptors, thereby inhibiting the signal transduction that leads to endothelial cell proliferation, migration, and survival . This results in the inhibition of angiogenesis, tumor growth, and metastases .

Biochemical Pathways

The biochemical effects of axitinib in cancer cells might be regulated by its associated genes and affected signaling cascades. Some of the pathways affected by axitinib include VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA . By inhibiting these pathways, axitinib can effectively block the growth and spread of cancer cells .

Pharmacokinetics

Axitinib exhibits dose-proportional pharmacokinetics within the clinical dose range . It is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly bound (>99%) to human plasma proteins, with preferential binding to albumin . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The molecular and cellular effects of axitinib’s action include the inhibition of cellular phosphorylation of VEGFR-2, VEGF-induced endothelial cell survival, tube formation, and vascular permeability . In addition, axitinib has been shown to reduce cytotoxicity in human retinal endothelial cells grown in high glucose .

Action Environment

Environmental factors such as diet and other external factors may influence the action, efficacy, and stability of axitinib . For example, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the plasma concentrations of axitinib . Therefore, these factors should be considered when administering axitinib to ensure optimal therapeutic outcomes .

Direcciones Futuras

Axitinib has shown promise in combination with other treatments. For instance, it has been used in combination with pembrolizumab as a first-line treatment for patients with renal cell carcinoma . Other combination strategies with PD-1/PD-L1 blockade are also being explored .

Propiedades

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049049
Record name Axitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

319460-85-0
Record name Axitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319460-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Axitinib [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Axitinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Axitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AXITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axitinib
Reactant of Route 2
Reactant of Route 2
Axitinib
Reactant of Route 3
Reactant of Route 3
Axitinib
Reactant of Route 4
Axitinib
Reactant of Route 5
Reactant of Route 5
Axitinib
Reactant of Route 6
Axitinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.